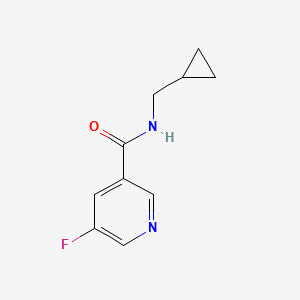

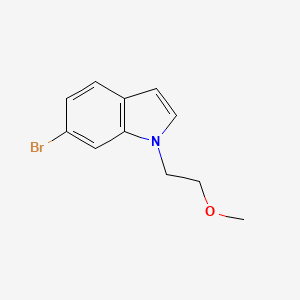

methyl (4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)phenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

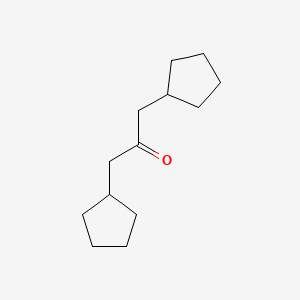

“Methyl (4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)phenyl)carbamate” is a chemical compound. Unfortunately, there’s not much specific information available about this compound .

Molecular Structure Analysis

The molecular formula of this compound is C15H21NO5S2 and its molecular weight is 359.46.Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-[(4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl]-3-thiophenecarboxamide, are as follows: It has a density of 1.2±0.1 g/cm3, a boiling point of 472.6±35.0 °C at 760 mmHg, and a flash point of 239.6±25.9 °C .Applications De Recherche Scientifique

Modifications and Metabolism of Carbamates

Carbamate compounds, including those structurally related to the specified chemical, undergo various biological and nonbiological modifications such as hydrolysis, oxidation, dealkylation, and conjugation in animals, plants, and insects. These processes lead to the formation of hydroxylated derivatives, N-hydroxymethyl derivatives, and their subsequent conjugation, storage, or excretion. For instance, carbaryl is hydroxylated to form hydroxy, dihydro-dihydroxy, and N-hydroxymethyl carbaryl, and carbofuran is hydroxylated at the 3 position to form hydroxylated derivatives. These modifications are crucial for understanding the environmental fate and biological impact of carbamate compounds (Knaak, 1971).

Synthesis of Carbamate Derivatives

Research has also focused on the synthesis of carbamate derivatives through various chemical reactions. For example, the synthesis of α,β-unsaturated N-methoxy-N-methylamides from related carbamates illustrates the chemical versatility of carbamate compounds in generating functionally diverse molecules. This method highlights the role of carbamates in homologation reactions and their potential in synthesizing compounds with varied biological activities (C. Beney, A. Boumendjel, A. Mariotte, 1998).

Antimicrobial Activities

Some carbamate derivatives have shown significant antimicrobial activities against a range of bacteria and fungi. For instance, studies on 3-(Substituted Methyl)-2-phenyl-4H-1-benzothiopyran-4-ones revealed their potent antimicrobial properties against Trichophytons, indicating the potential therapeutic applications of carbamate derivatives in treating infections (Hiroyuki Nakazumi et al., 1984).

Mécanisme D'action

Propriétés

IUPAC Name |

methyl N-[4-[(4-methoxythian-4-yl)methylsulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S2/c1-21-14(18)17-12-3-5-13(6-4-12)24(19,20)16-11-15(22-2)7-9-23-10-8-15/h3-6,16H,7-11H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGOVJZOMOKKAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCSCC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzoyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2772221.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2772228.png)

![(Z)-N-Butyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2772234.png)

![3-(3,4-dimethylphenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2772235.png)

![N-(4-butylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2772240.png)

![8-(2-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2772242.png)